molecular formula C8H9BO5 B13464530 (2-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid

(2-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B13464530
M. Wt: 195.97 g/mol
InChI Key: HDGBPECWZJUKKF-UHFFFAOYSA-N
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Description

(2-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. This particular compound features a phenyl ring substituted with a hydroxy group at the second position and a methoxycarbonyl group at the fourth position. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with appropriate reagents. One common method is the esterification of 4-(methoxycarbonyl)phenylboronic acid with a hydroxy group at the ortho position. This can be achieved through a series of steps including protection, functionalization, and deprotection of the boronic acid group .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(2-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of sensors and probes for detecting biological molecules. The boronic acid group can interact with specific molecular targets, leading to changes in the chemical or physical properties of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 4-Hydroxyphenylboronic acid
  • 4-Methoxycarbonylphenylboronic acid
  • Phenylboronic acid

Uniqueness

(2-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of both a hydroxy group and a methoxycarbonyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and properties compared to other boronic acids. For example, the hydroxy group can participate in hydrogen bonding, while the methoxycarbonyl group can undergo esterification reactions .

Properties

Molecular Formula

C8H9BO5

Molecular Weight

195.97 g/mol

IUPAC Name

(2-hydroxy-4-methoxycarbonylphenyl)boronic acid

InChI

InChI=1S/C8H9BO5/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,10,12-13H,1H3

InChI Key

HDGBPECWZJUKKF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OC)O)(O)O

Origin of Product

United States

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